N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide
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Overview
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with chloro and ethoxy groups The compound also contains a cyclopropyl group and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Amidation: Coupling of the sulfonyl chloride intermediate with N-methylglycine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound’s unique properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclopropyl and glycinamide moieties may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,5-dichlorophenyl)-N~2~-ethylglycinamide
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-7-6-11(8-12(13)15)22(19,20)17(2)9-14(18)16-10-4-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZGEGLKUSJPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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